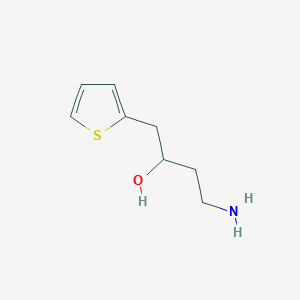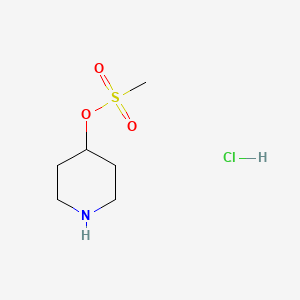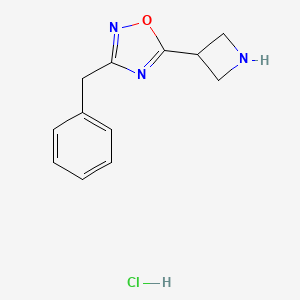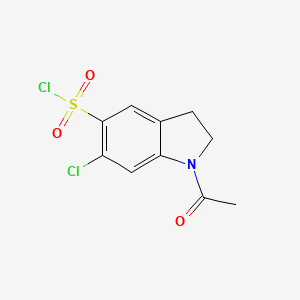
1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride
Overview
Description
1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride is a complex organic compound. It is a derivative of indoles, which are significant heterocyclic systems in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Scientific Research Applications
Specific Scientific Field
Organic Chemistry, Medicinal Chemistry
Summary of the Application
Indole derivatives are significant in the synthesis of biologically active compounds. They play a crucial role in cell biology and are used in the treatment of various disorders in the human body, including cancer cells and microbes .
Methods of Application or Experimental Procedures
The synthesis of indole derivatives involves various chemical reactions. For instance, dictyodendrins E were synthesized from phenol 104 through four synthetic steps ((1) ClSO 3, CH 2 CCl 3; (2) BCl 3, TBAI; (3) Zn, HCO 2 NH 4; (4) 2,3-dichloro-5,6-dicyano1,4-benzoquinone (DDQ), room temperature) .
Results or Outcomes
Indole derivatives, both natural and synthetic, show various biologically vital properties. They have attracted increasing attention in recent years due to their potential in treating various disorders .
Application in Antiviral Drugs
Specific Scientific Field
Pharmaceutical Sciences, Medicinal Chemistry
Summary of the Application
Indole derivatives have shown potential as antiviral agents. They have been found to inhibit various viruses, including influenza A and Coxsackie B4 virus .
Methods of Application or Experimental Procedures
The synthesis of these antiviral indole derivatives involves various chemical reactions. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Results or Outcomes
In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Application in Anti-HIV Drugs
Specific Scientific Field
Pharmaceutical Sciences, Medicinal Chemistry
Summary of the Application
Indole derivatives have shown potential as anti-HIV agents. They have been found to inhibit the HIV virus .
Methods of Application or Experimental Procedures
The synthesis of these anti-HIV indole derivatives involves various chemical reactions. For instance, a series of novel indolyl and oxochromenyl xanthenone derivatives were prepared and performed their molecular docking studies as an anti-HIV-1 .
Results or Outcomes
The results of these studies showed that these indole derivatives have potential as anti-HIV agents .
properties
IUPAC Name |
1-acetyl-6-chloro-2,3-dihydroindole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3S/c1-6(14)13-3-2-7-4-10(17(12,15)16)8(11)5-9(7)13/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFZBEXPTYKKMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



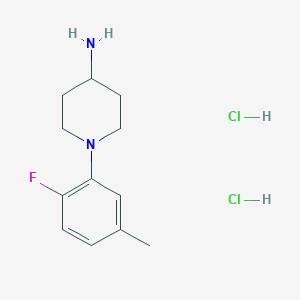
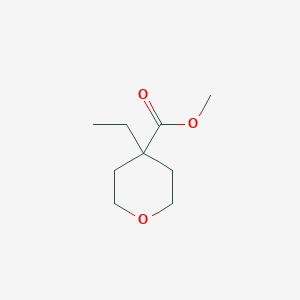
![6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B1377636.png)
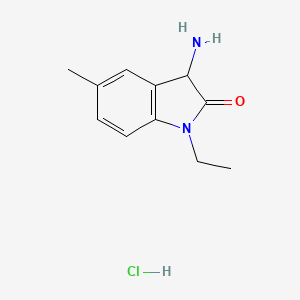
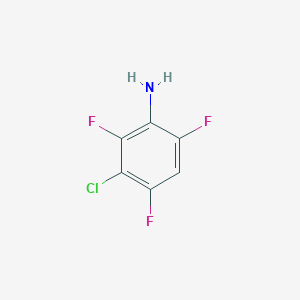
![{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol](/img/structure/B1377639.png)
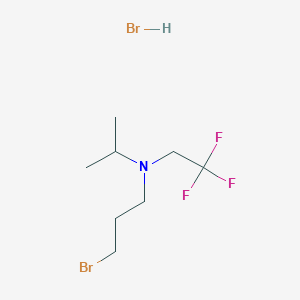
![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)
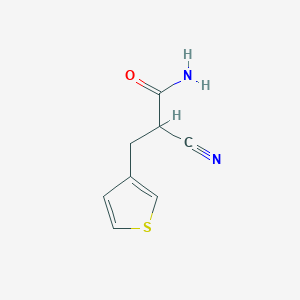
![tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate](/img/structure/B1377646.png)
![7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2-one](/img/structure/B1377647.png)
